molecular formula C8H10NO5PS B1197354 O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate CAS No. 597-89-7

O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate

Cat. No. B1197354
CAS RN: 597-89-7
M. Wt: 263.21 g/mol
InChI Key: IVNMMKOOGWCFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate” is also known as Fenitrothion . It is a phosphorothioate (organophosphate) insecticide that is inexpensive and widely used worldwide .


Molecular Structure Analysis

The molecular structure of “O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate” is similar to that of methylparathion or ethylparathion . The metabolism of methyl parathion and Sumithion was compared in a study, which found a distinctly more efficient breakdown of Sumithion .


Physical And Chemical Properties Analysis

“O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate” has a molar mass of 277.23 g·mol−1 . It appears as a yellow-brown liquid with a density of 1.3227 g/cm3 . It has a melting point of 3.4 °C and a boiling point of 118 °C at 0.05 mmHg . It is readily soluble in dichloromethane, 2-propanol, toluene, and hardly soluble in n-hexane .

Safety And Hazards

“O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate” is fatal if swallowed, toxic in contact with skin, and causes eye irritation . It is fatal if inhaled and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5PS/c1-13-15(12,16-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNMMKOOGWCFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929030
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate

CAS RN

597-89-7, 135513-15-4, 135513-16-5
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl-methylparathion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Isoparathion methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Isoparathion methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.